molecular formula C₂₀H₂₅NO₅ B122432 beta-Estradiol-6-one 6-(o-carboxymethyloxime) CAS No. 35048-47-6

beta-Estradiol-6-one 6-(o-carboxymethyloxime)

Cat. No.: B122432
CAS No.: 35048-47-6
M. Wt: 359.4 g/mol
InChI Key: AWARIMYXKAIIGO-SBSUSGSLSA-N
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Biochemical Analysis

Biochemical Properties

Beta-Estradiol-6-one 6-(o-carboxymethyloxime) plays a significant role in biochemical reactions, particularly in the formation of estradiol conjugates. It interacts with various enzymes and proteins, including estrogen receptors, which are crucial for its biological activity. The compound binds to these receptors, influencing their activity and modulating the expression of estrogen-responsive genes . Additionally, it can interact with other biomolecules such as tubulin, disrupting the cytoskeleton network and inducing apoptosis .

Cellular Effects

Beta-Estradiol-6-one 6-(o-carboxymethyloxime) has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate estrogen receptors, leading to changes in gene expression that promote cell proliferation and differentiation . In some cases, it can induce apoptosis by targeting the colchicine binding site and binding to tubulin .

Molecular Mechanism

The molecular mechanism of action of Beta-Estradiol-6-one 6-(o-carboxymethyloxime) involves its binding interactions with estrogen receptors and other biomolecules. By binding to estrogen receptors, it can either activate or inhibit their activity, leading to changes in gene expression. Additionally, its interaction with tubulin can disrupt the cytoskeleton network, leading to apoptosis . These binding interactions are often entropy-driven, highlighting the importance of molecular dynamics in its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beta-Estradiol-6-one 6-(o-carboxymethyloxime) can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation of estrogen receptors and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of Beta-Estradiol-6-one 6-(o-carboxymethyloxime) vary with different dosages in animal models. At low doses, it can effectively modulate estrogen receptor activity and promote beneficial cellular responses. At high doses, it can induce toxic effects, including apoptosis and disruption of cellular structures . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without adverse effects .

Metabolic Pathways

Beta-Estradiol-6-one 6-(o-carboxymethyloxime) is involved in several metabolic pathways, primarily those related to estrogen metabolism. It interacts with enzymes such as aromatase and hydroxysteroid dehydrogenases, which are crucial for its conversion and activity. These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Beta-Estradiol-6-one 6-(o-carboxymethyloxime) is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its binding affinity to estrogen receptors and other biomolecules .

Subcellular Localization

The subcellular localization of Beta-Estradiol-6-one 6-(o-carboxymethyloxime) is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended sites of action, where it can effectively modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

beta-Estradiol-6-one 6-(o-carboxymethyloxime) can be synthesized through the reaction of 17β-estradiol with carboxymethyl oxime. The reaction typically involves the use of reagents such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to facilitate the coupling . The reaction conditions often include a solvent like dimethyl sulfoxide (DMSO) and are carried out at ambient temperature .

Industrial Production Methods

While specific industrial production methods for beta-Estradiol-6-one 6-(o-carboxymethyloxime) are not well-documented, the synthesis generally follows similar protocols used in laboratory settings, scaled up for industrial applications. This involves the use of large-scale reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

beta-Estradiol-6-one 6-(o-carboxymethyloxime) primarily undergoes substitution reactions due to the presence of the oxime group. It can also participate in esterification reactions when linked to proteins like BSA .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various conjugates of beta-Estradiol-6-one 6-(o-carboxymethyloxime), such as its BSA conjugate, which is used in biochemical assays .

Scientific Research Applications

beta-Estradiol-6-one 6-(o-carboxymethyloxime) has a wide range of applications in scientific research:

Comparison with Similar Compounds

beta-Estradiol-6-one 6-(o-carboxymethyloxime) is unique due to its membrane-impermeable nature, which allows it to be used in studies where intracellular estrogenic activity needs to be excluded . Similar compounds include:

These compounds differ in their solubility, permeability, and specific applications, making beta-Estradiol-6-one 6-(o-carboxymethyloxime) a valuable tool in specific research contexts.

Properties

IUPAC Name

2-[(Z)-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-20-7-6-13-12-3-2-11(22)8-15(12)17(21-26-10-19(24)25)9-14(13)16(20)4-5-18(20)23/h2-3,8,13-14,16,18,22-23H,4-7,9-10H2,1H3,(H,24,25)/b21-17-/t13-,14-,16+,18+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWARIMYXKAIIGO-UYGYUSPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C/C(=N/OCC(=O)O)/C4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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beta-Estradiol-6-one 6-(o-carboxymethyloxime)
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beta-Estradiol-6-one 6-(o-carboxymethyloxime)
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